

Spectroscopic Profile of 2,4-Dimethylbenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *2,4-Dimethylbenzyl alcohol*

Cat. No.: *B088185*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Dimethylbenzyl alcohol** (CAS No: 16308-92-2), a significant organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2,4-Dimethylbenzyl alcohol** provide detailed information about its proton and carbon framework.

^1H NMR Data

The ^1H NMR spectrum of **2,4-Dimethylbenzyl alcohol** exhibits distinct signals corresponding to the aromatic protons, the benzylic protons, the hydroxyl proton, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~7.00	s	1H	Ar-H
~6.95	d	1H	Ar-H
~4.60	s	2H	-CH ₂ -
~2.30	s	3H	Ar-CH ₃
~2.25	s	3H	Ar-CH ₃
Variable	s (broad)	1H	-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on factors such as solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~137.5	Ar-C (quaternary)
~136.0	Ar-C (quaternary)
~131.0	Ar-CH
~129.5	Ar-CH
~126.5	Ar-CH
~125.0	Ar-C (quaternary)
~63.0	-CH ₂ -OH
~21.0	Ar-CH ₃
~19.0	Ar-CH ₃

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4-Dimethylbenzyl alcohol** shows characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and aliphatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3020	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (asymmetric)
~2860	Medium	Aliphatic C-H stretch (symmetric)
~1615, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1450	Medium	C-H bend (aliphatic)
~1020	Strong	C-O stretch (primary alcohol)
~820	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,4-Dimethylbenzyl alcohol** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
136	~50	[M] ⁺ (Molecular Ion)
121	~100	[M - CH ₃] ⁺
118	~30	[M - H ₂ O] ⁺
105	~40	[M - CH ₂ OH] ⁺
91	~60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~25	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2,4-Dimethylbenzyl alcohol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethylbenzyl alcohol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **2,4-Dimethylbenzyl alcohol**.

Methodology:

- Sample Preparation: As **2,4-Dimethylbenzyl alcohol** is a liquid at room temperature, it can be analyzed as a neat thin film.
- Instrument Setup: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Record a background spectrum of the empty sample holder (e.g., clean salt plates or ATR crystal).
- Data Acquisition (Thin Film Method):
 - Place a small drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin, uniform film.
 - Place the salt plates in the spectrometer's sample holder.
- Data Acquisition (ATR Method):

- Place a small drop of the liquid sample directly onto the surface of the Attenuated Total Reflectance (ATR) crystal.
- Ensure good contact between the sample and the crystal.
- Spectral Collection: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2,4-Dimethylbenzyl alcohol**.

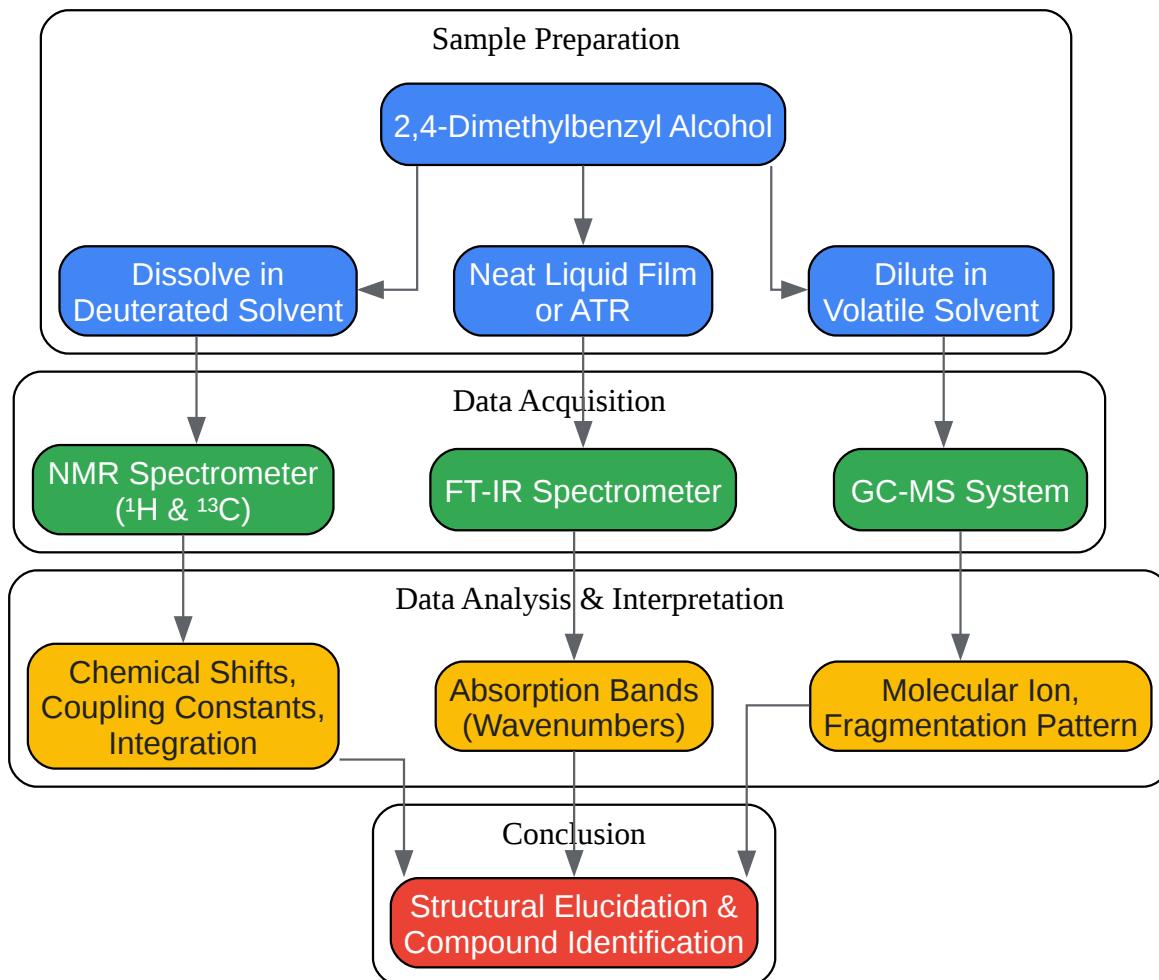
Methodology:

- Sample Preparation: Prepare a dilute solution of **2,4-Dimethylbenzyl alcohol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 $\mu\text{g/mL}$.
- Gas Chromatography (GC) Conditions:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Column: Use a suitable capillary column (e.g., a non-polar DB-5ms column).
 - Oven Program: Implement a temperature program to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).
- Interface Temperature: Set the GC-MS interface temperature to prevent condensation of the analyte (e.g., 260 °C).
- Data Analysis: Identify the peak corresponding to **2,4-Dimethylbenzyl alcohol** in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dimethylbenzyl alcohol** and the relationship between the different analytical techniques.

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Caption: General workflow for the spectroscopic analysis of **2,4-Dimethylbenzyl alcohol**.

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